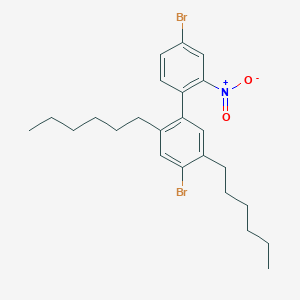![molecular formula C20H18ClN3O3 B14202852 (6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone CAS No. 923295-41-4](/img/structure/B14202852.png)
(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of indole, piperidine, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the chloro and nitrophenyl groups. The final step involves the formation of the piperidinyl methanone linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency in production. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of nitro groups.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines or hydroxyl derivatives.
科学的研究の応用
(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which (6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (6-Bromo-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone
- (6-Fluoro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone
- (6-Iodo-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone
Uniqueness
What sets (6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the chloro group, in particular, can influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.
特性
CAS番号 |
923295-41-4 |
|---|---|
分子式 |
C20H18ClN3O3 |
分子量 |
383.8 g/mol |
IUPAC名 |
(6-chloro-1H-indol-3-yl)-[4-(4-nitrophenyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H18ClN3O3/c21-15-3-6-17-18(12-22-19(17)11-15)20(25)23-9-7-14(8-10-23)13-1-4-16(5-2-13)24(26)27/h1-6,11-12,14,22H,7-10H2 |
InChIキー |
TUPDBHRLHGXRAT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CNC4=C3C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


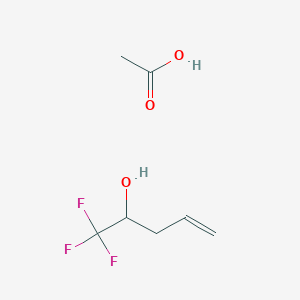
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
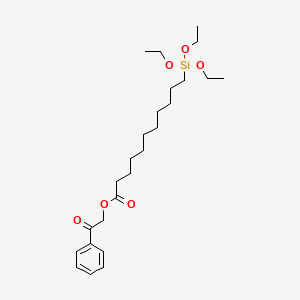
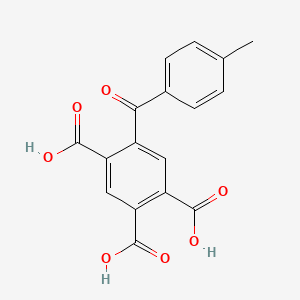
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
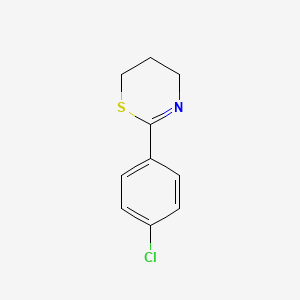
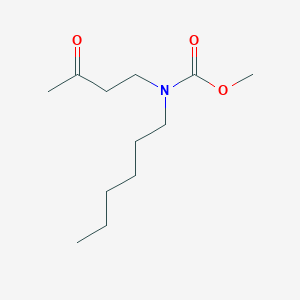
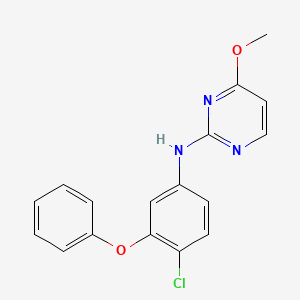
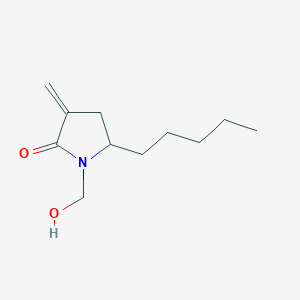
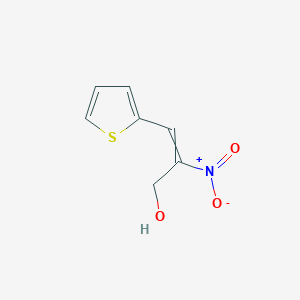
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
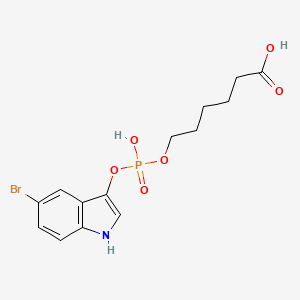
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
